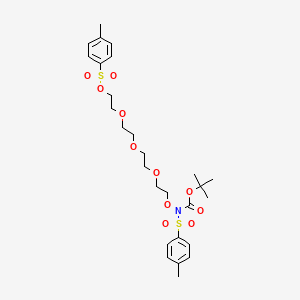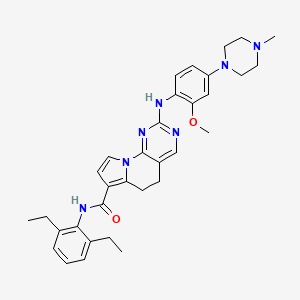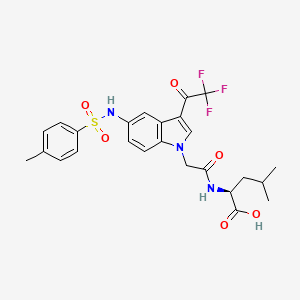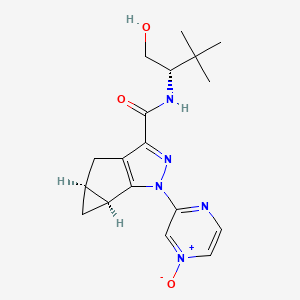
Olorinab
作用机制
奥洛瑞纳通过作为2型大麻素受体的强效且选择性激动剂发挥作用 。 该受体主要存在于外周组织中,参与调节疼痛和炎症。 通过激活该受体,奥洛瑞纳可降低内脏过敏性并减轻与胃肠道疾病相关的疼痛 。 涉及的分子靶点和途径包括2型大麻素受体及其相关的信号通路。
生化分析
Biochemical Properties
Olorinab has been shown to interact with the cannabinoid CB 2 receptor . As a potent and selective agonist of this receptor, it can bind to it and activate it, leading to a series of biochemical reactions within the cell
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce visceral hypersensitivity in animal models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), but not in healthy controls . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cannabinoid CB 2 receptor . As a potent and selective agonist, this compound binds to this receptor and activates it, leading to changes in cell signaling and potentially gene expression . The exact details of these molecular interactions and their downstream effects are still being researched.
Temporal Effects in Laboratory Settings
In a phase 2a study, patients with quiescent to mildly active Crohn’s disease received this compound for 8 weeks . The study found that this compound was well-tolerated and led to an improvement in abdominal pain scores . This suggests that this compound has a stable effect over time in a laboratory setting.
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce visceral hypersensitivity The effects of different dosages of this compound in these models are still being studied
Metabolic Pathways
As a cannabinoid CB 2 receptor agonist, it is likely that this compound interacts with enzymes and cofactors involved in the metabolism of cannabinoids
Transport and Distribution
As a cannabinoid CB 2 receptor agonist, it is likely that this compound interacts with transporters or binding proteins that are involved in the movement of cannabinoids within the cell
Subcellular Localization
As a cannabinoid CB 2 receptor agonist, it is likely that this compound is localized to the same areas of the cell as the CB 2 receptor
化学反应分析
奥洛瑞纳会经历各种化学反应,主要涉及它与大麻素受体的相互作用。 它所经历的反应类型包括:
氧化: 奥洛瑞纳可以在氧化剂的作用下发生氧化反应,尤其是在强氧化剂的存在下。
还原: 还原反应可以在特定的条件下发生,改变化合物中存在的官能团。
取代: 取代反应可能涉及用其他官能团取代某些官能团,具体取决于所使用的试剂和条件。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 由这些反应形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
奥洛瑞纳在科学研究中具有多种应用,特别是在化学、生物学、医学和工业领域:
化学: 奥洛瑞纳因其独特的化学性质和与大麻素受体的相互作用而受到研究。
生物学: 它被用于研究以了解疼痛调节中涉及的生物途径和机制。
相似化合物的比较
奥洛瑞纳对其2型大麻素受体的选择性很高,这使其区别于其他类似化合物。 一些类似化合物包括:
MDMB-FUBINACA: 1型和大麻素受体2型激动剂.
NESS-040C5: 另一种结构相似但受体选择性不同的化合物.
特达利纳: 一种具有类似治疗应用但化学性质不同的化合物.
准备方法
奥洛瑞纳的制备方法涉及合成路线和特定的反应条件。 详细的合成路线和工业生产方法在公共领域中不易获得。 通常,此类化合物的合成涉及多个步骤,包括在受控条件下形成关键中间体和最终偶联反应。
属性
IUPAC Name |
(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQLTBPYZSGBA-GMXVVIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268881-20-4 | |
| Record name | (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olorinab [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olorinab | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLORINAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



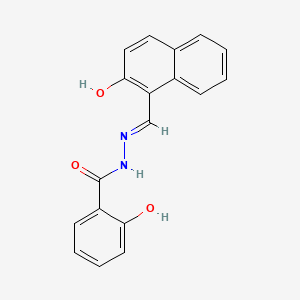
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
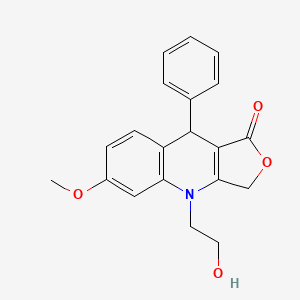
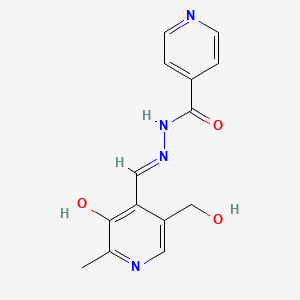
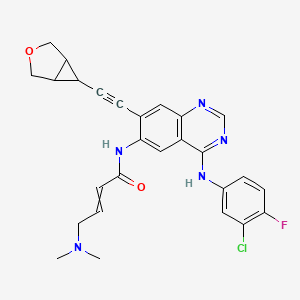
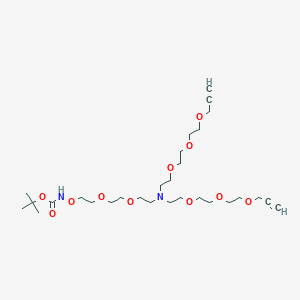
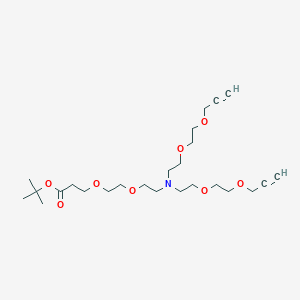
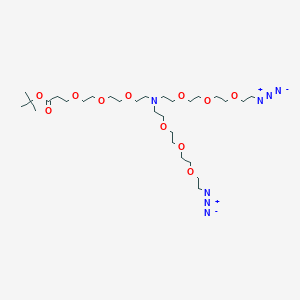
![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)
